molecular formula C5H8O4 B165874 (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 135682-18-7

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B165874
CAS No.: 135682-18-7
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-BYPYZUCNSA-N
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Description

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral compound with significant applications in various fields of chemistry and industry It is known for its unique structure, which includes a dioxolane ring and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable epoxide with methanol in the presence of an acid catalyst. One common method involves the use of (S)-glycidol as the starting material, which undergoes ring-opening with methanol to form the desired dioxolane compound. The reaction conditions often include mild temperatures and the use of a strong acid such as sulfuric acid to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to enhance the reaction rate and selectivity. The purification process typically includes distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-(Methoxymethyl)pyrrolidine: Another chiral compound with a methoxymethyl group, used in similar applications.

    Methoxymethyl-triphenylphosphonium chloride: A compound with a methoxymethyl group, used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is unique due to its dioxolane ring structure, which provides distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of complex molecules and in applications requiring chiral compounds.

Properties

IUPAC Name

(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGQMOSYDHNHO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451578
Record name (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135682-18-7
Record name (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 14 g (0.132 mol) of 3-methoxypropane-1,2-diol (S)and 31.16 g (0.264 mol) of diethyl carbonate in the presence of 0.108 g of 50% sodium hydride is heated until distillation of the alcohol formed. After completion of the reaction, the aimed product is distilled.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
31.16 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does confinement within nanoporous materials affect the behavior of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one?

A: Research indicates that confining this compound within nanoporous alumina and silica templates significantly impacts its structural dynamics. A notable slowing down of the structural dynamics is observed upon annealing, even above the glass transition temperature of the interfacial layer [, ]. This suggests that the confined environment and interaction with the pore walls influence the molecular mobility of the compound.

Q2: Does the wettability of the confining material play a role in the observed confinement effects on this compound?

A: While wettability seems to correlate with changes in structural dynamics and glass transition temperature depression, the relationship is not straightforward. Studies comparing this compound confined in native and modified silica templates with the same pore size but different wettability showed negligible differences in these properties []. This suggests that other factors, such as surface roughness and packing density, may also contribute significantly to the observed confinement effects alongside wettability.

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